molecular formula C11H12FNO3 B12651019 N-Acetyl-ar-fluoro-3-phenyl-DL-alanine CAS No. 71463-35-9

N-Acetyl-ar-fluoro-3-phenyl-DL-alanine

Cat. No.: B12651019
CAS No.: 71463-35-9
M. Wt: 225.22 g/mol
InChI Key: HRNGOLRGUDHSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-ar-fluoro-3-phenyl-DL-alanine typically involves the acetylation of ar-fluoro-3-phenyl-DL-alanine. The reaction conditions often include the use of acetic anhydride or acetyl chloride as acetylating agents in the presence of a base such as pyridine . The reaction is usually carried out under controlled temperature conditions to ensure the selective acetylation of the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-ar-fluoro-3-phenyl-DL-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Acetyl-ar-fluoro-3-phenyl-DL-alanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Acetyl-ar-fluoro-3-phenyl-DL-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and fluorine groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-2-fluoro-DL-phenylalanine
  • N-Acetyl-3-fluoro-DL-phenylalanine
  • N-Acetyl-4-fluoro-DL-phenylalanine

Uniqueness

N-Acetyl-ar-fluoro-3-phenyl-DL-alanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the acetyl group enhances its stability and reactivity compared to other similar compounds .

Properties

CAS No.

71463-35-9

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

IUPAC Name

2-[acetyl(fluoro)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C11H12FNO3/c1-8(14)13(12)10(11(15)16)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,15,16)

InChI Key

HRNGOLRGUDHSHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C(CC1=CC=CC=C1)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.